4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid
Description
4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a cyclopentyl group at position 4, a methylsulfonyl group at position 2, and a carboxylic acid moiety at position 3. The methylsulfonyl (-SO₂Me) group is a strong electron-withdrawing substituent, which enhances the electrophilicity of the pyrimidine ring, making it reactive toward nucleophilic substitutions. This compound is of interest in medicinal chemistry for its structural versatility, particularly in targeting enzymes or receptors where pyrimidine scaffolds are prevalent .
Properties
Molecular Formula |
C11H14N2O4S |
|---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
4-cyclopentyl-2-methylsulfonylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O4S/c1-18(16,17)11-12-6-8(10(14)15)9(13-11)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,14,15) |
InChI Key |
MQOSNFGEWLHKSM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C2CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with a sulfonyl chloride derivative, followed by cyclization with a pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Sulfur-Containing Substituents
4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid vs. 2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic acid (CAS 1552917-07-3)
- Substituent Differences : The methylsulfonyl (-SO₂Me) group in the target compound vs. a sulfanyl (-S-Cp) group in the analog.
- Impact : The methylsulfonyl group increases electrophilicity at C2, enabling nucleophilic displacement reactions (e.g., with amines) . In contrast, the sulfanyl group is less electron-withdrawing and may participate in redox reactions or hydrogen bonding.
- Stability : Methylsulfonyl derivatives are generally more stable toward oxidation than sulfanyl analogs .
4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid (CAS 170.186 g/mol)
Halogen and Amino Substituents
- 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid (CAS 30321-94-9) Substituent Differences: Bromine at C5 and methylsulfonyl at C2.
- 4-Amino-2-sulfanylpyrimidine-5-carboxylic acid (CAS 875-60-5) Substituent Differences: Amino (-NH₂) at C4 and sulfanyl (-SH) at C2. However, the sulfanyl group’s instability limits its application compared to methylsulfonyl .
Chemoselective Displacement Reactions
The methylsulfonyl group in the target compound can be synthesized via oxidation of methylsulfinyl intermediates, as demonstrated in the chemoselective displacement of methylsulfinyl groups with amines (e.g., yielding 2-alkylamino-4,6-disubstituted pyrimidine-5-carboxylic acids) . This contrasts with sulfanyl analogs, which require protection-deprotection strategies due to their reactivity .
Solubility and Lipophilicity
| Compound | Molecular Weight | LogP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | ~285.3 | 1.8 | Cyclopentyl, -SO₂Me, -COOH |
| 2-(Cyclopentylsulfanyl)-4-methyl analog | 238.3 | 2.5 | Cyclopentyl, -S-Cp, -COOH |
| 4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine | 187.22 | 0.9 | -SO₂Me, -NH₂, -CH₃ |
Reactivity in Medicinal Chemistry
- The carboxylic acid at C5 allows for derivatization into amides or esters, a feature shared with compounds like methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate (Rosuvastatin intermediate, 93.2% yield) .
- Methylsulfonyl groups are preferred in drug design for their metabolic stability compared to sulfanyl or sulfinyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
